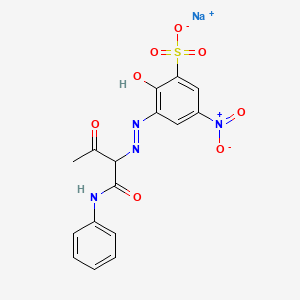
Tris(dicyclohexylmethyl) borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(dicyclohexylmethyl) borate is an organoboron compound known for its unique structural and electronic properties. This compound is characterized by the presence of three dicyclohexylmethyl groups attached to a central boron atom. Its chemical structure provides it with distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tris(dicyclohexylmethyl) borate typically involves the reaction of dicyclohexylmethyl lithium with boron trichloride. The reaction is carried out under an inert atmosphere to prevent the formation of unwanted by-products. The general reaction scheme is as follows: [ \text{3 (C}6\text{H}{11}\text{CH}_2\text{Li}) + \text{BCl}_3 \rightarrow \text{B(C}6\text{H}{11}\text{CH}_2)_3 + \text{3 LiCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions: Tris(dicyclohexylmethyl) borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form borohydrides.
Substitution: The dicyclohexylmethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products:
Oxidation: Borate esters.
Reduction: Borohydrides.
Substitution: Various substituted borates depending on the reagents used.
Aplicaciones Científicas De Investigación
Tris(dicyclohexylmethyl) borate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Research is ongoing to explore its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used as a catalyst in polymerization reactions and as an additive in lubricants to enhance performance.
Mecanismo De Acción
The mechanism by which tris(dicyclohexylmethyl) borate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, making it a valuable catalyst in many reactions. In biological systems, the compound can interact with cellular components, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
- Tris(trimethylsilyl) borate
- Tris(pentafluorophenyl) borate
- Tris(2-aminoethoxy)trihydroxyhexaborato]cobalt(II)
Comparison: Tris(dicyclohexylmethyl) borate is unique due to its bulky dicyclohexylmethyl groups, which provide steric hindrance and enhance its stability compared to other borates. This makes it particularly useful in applications where stability and reactivity are crucial.
Propiedades
Número CAS |
73758-17-5 |
|---|---|
Fórmula molecular |
C39H69BO3 |
Peso molecular |
596.8 g/mol |
Nombre IUPAC |
tris(dicyclohexylmethyl) borate |
InChI |
InChI=1S/C39H69BO3/c1-7-19-31(20-8-1)37(32-21-9-2-10-22-32)41-40(42-38(33-23-11-3-12-24-33)34-25-13-4-14-26-34)43-39(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h31-39H,1-30H2 |
Clave InChI |
HTUHQDKWJDVNOK-UHFFFAOYSA-N |
SMILES canónico |
B(OC(C1CCCCC1)C2CCCCC2)(OC(C3CCCCC3)C4CCCCC4)OC(C5CCCCC5)C6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


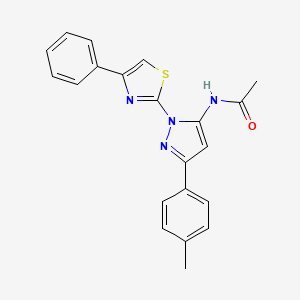
![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
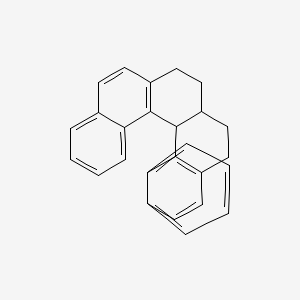
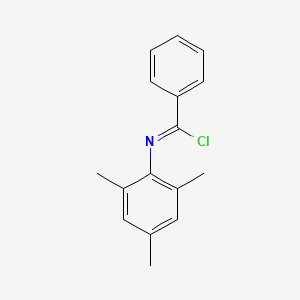
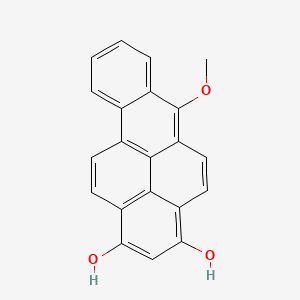
![N-Carbamoyl-2-cyano-2-({[(ethylsulfanyl)carbonyl]oxy}imino)acetamide](/img/structure/B14457269.png)


![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
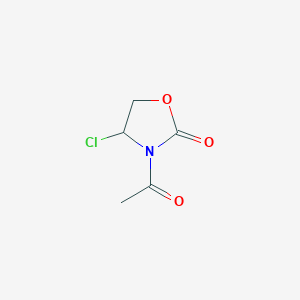
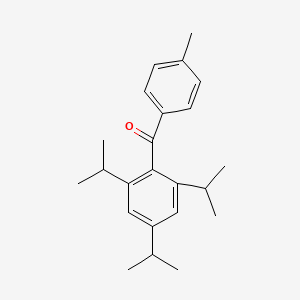

![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)
